N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline
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Overview
Description
N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2, as well as more environmentally friendly options like PIFA and I2/KI . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . It also finds applications in agriculture as a herbicide and in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it is utilized in material sciences for the development of efficient light-emitting materials for phosphorescent OLED devices .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including CDK2/cyclin A2, JAK1, and JAK2 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline is unique due to its specific triazolopyrimidine core. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activities . These compounds share similar structural features but differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C20H21N5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline |
InChI |
InChI=1S/C20H21N5/c1-14-4-6-15(7-5-14)18-12-19(25-20(23-18)21-13-22-25)16-8-10-17(11-9-16)24(2)3/h4-13,19H,1-3H3,(H,21,22,23) |
InChI Key |
ZLGUIXOUPKHWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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